Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

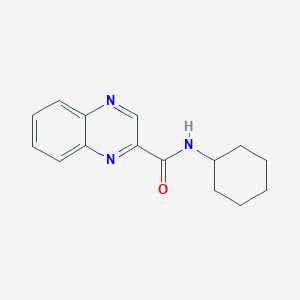

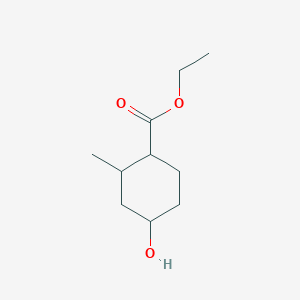

Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate is a chemical compound with the CAS Number: 72641-04-4 . It has a molecular weight of 186.25 . The IUPAC name for this compound is ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate . The InChI code for this compound is 1S/C10H18O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9,11H,3-6H2,1-2H3 .

Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate can be represented by the InChI code: 1S/C10H18O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9,11H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate is a liquid at room temperature .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

- Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate plays a role in the enantioselective synthesis of compounds like Ceralure B1, which is an attractant for the Mediterranean fruit fly. This synthesis involves steps such as asymmetric Diels–Alder reaction and iodolactonization (Raw & Jang, 2000).

Polymer Chemistry

- In polymer chemistry, derivatives of this compound have been used in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives. These reactions are facilitated by catalysts like horseradish peroxidase in the presence of cyclodextrin (Pang, Ritter & Tabatabai, 2003).

Design and Synthesis of Aliphatic Polyesters

- Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate derivatives have been used in the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups for the development of hydrophilic aliphatic polyesters. This involves various chemical reactions such as Baeyer−Villiger oxidation and stereoselective reduction (Trollsås et al., 2000).

Microwave Synthesis

- Microwave activation coupled with dry media techniques has been used for the improved and expeditious synthesis of Ethyl 1,3-cyclohexadien-1-carboxylate, a related compound. This method offers advantages like rapid and clean reactions in improved yields (Tesson & Deshayes, 2000).

Synthesis and Conformational Study

- The compound has been utilized in the synthesis and conformational study of cyclohexane nucleosides, which are important in the study of nucleic acids and their analogs (Maurinsh et al., 1997).

Synthesis of Novel Compounds

- The compound's derivatives are used in the synthesis of new compounds such as Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, through multi-component condensation reactions (Kurbanova et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9,11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXBUMBOKFXCKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2675311.png)

![3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride](/img/structure/B2675313.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B2675314.png)

![6-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2675315.png)

![2-(2-methoxyphenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2675316.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2675328.png)